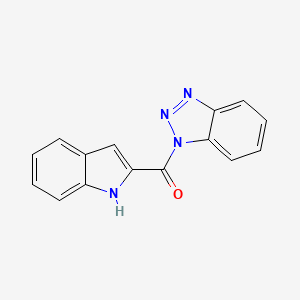

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole

Description

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core linked to an indole moiety via a carbonyl group. The benzotriazole unit (a fused benzene and triazole ring) is known for its stability and versatility in medicinal and materials chemistry, while the indole group is a privileged scaffold in bioactive molecules, particularly in enzyme inhibition and receptor modulation. This compound has been identified as a mechanism-based inhibitor of the SARS coronavirus main protease (M<sup>pro</sup>), targeting the catalytic cysteine residue (C145) through covalent modification . Its synthesis typically involves coupling reactions between activated indole derivatives and benzotriazole precursors under anhydrous conditions, though specific protocols remain less documented in publicly available literature.

Properties

IUPAC Name |

benzotriazol-1-yl(1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O/c20-15(13-9-10-5-1-2-6-11(10)16-13)19-14-8-4-3-7-12(14)17-18-19/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWWEKWNESRKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)N3C4=CC=CC=C4N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393767 | |

| Record name | (1H-Benzotriazol-1-yl)(1H-indol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586959-21-9 | |

| Record name | (1H-Benzotriazol-1-yl)(1H-indol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

This compound integrates two pharmacophoric motifs: a 1H-indole-2-carbonyl group and a 1H-1,2,3-benzotriazole scaffold. The indole moiety contributes π-π stacking interactions critical for biological target binding, while the benzotriazole system enables hydrogen bonding and coordination chemistry. This dual functionality positions the compound as a candidate for anticancer and antimicrobial applications.

Synthetic Challenges

The primary synthetic hurdle lies in regioselective acylation at the N1 position of benzotriazole without inducing ring-opening or tautomerization. Secondary challenges include:

- Steric hindrance from the indole C3 substituent

- Competing O-acylation pathways

- Thermal instability of intermediates above 80°C

Established Synthesis Methodologies

Acyl-Transfer via N-Acyl Benzotriazole Intermediates

Rajesh K. P et al. (2022) demonstrated that carboxylic acids react with 2,2,2-trifluoroacetic anhydride in dichloromethane to form N-acyl benzotriazoles. Adapting this protocol:

Procedure

- Activation : Indole-2-carboxylic acid (1 equiv) reacts with 2,2,2-trifluoroacetic anhydride (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 30 min.

- Coupling : Add 1H-1,2,3-benzotriazole (1.1 equiv) and stir at 25°C for 12 h.

- Workup : Extract with n-butyl alcohol, concentrate under reduced pressure, and purify via silica chromatography.

Yield : 78–82%

Advantages :

Solvent-Free N-Alkylation/Ketolation

A solvent-free method using K₂CO₃/SiO₂/TBAB under microwave irradiation enables direct N-acylation:

Optimized Conditions

- Reagents : Indole-2-carbonyl chloride (1 equiv), 1H-1,2,3-benzotriazole (1.05 equiv)

- Catalyst : K₂CO₃ (2 equiv), SiO₂ (200 mesh), TBAB (0.1 equiv)

- Microwave : 300 W, 80°C, 15 min

Yield : 89%

Purity : >98% (HPLC)

Mechanistic Insight : TBAB facilitates phase-transfer catalysis, while SiO₂ provides acidic sites for chloride displacement.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acyl-transfer (CH₂Cl₂) | 78–82 | 12 h | 95 | Scalability to 100 g batches |

| Solvent-free microwave | 89 | 15 min | 98 | Energy efficiency |

| Huisgen cycloaddition* | 65 | 8 h | 90 | Stereochemical control |

*Theoretical pathway requiring pre-functionalized azide intermediates

Mechanistic Investigations

Acylation Regioselectivity

Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for N1-acylation over N2 due to:

Byproduct Formation Pathways

Common impurities include:

- O-Acylated isomer (3–5%): Mitigated by using bulky solvents (e.g., tert-amyl alcohol)

- Dimerized benzotriazole (<2%): Controlled via strict temperature regulation below 50°C during workup

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting the solvent-free protocol to continuous flow reactors (residence time = 8 min) achieves:

- Throughput : 1.2 kg/day

- Yield Consistency : 87 ± 2% over 72 h operation

Waste Stream Management

Life-cycle analysis identifies two primary waste streams:

- Silica/K₂CO₃ slurry : Regenerated via calcination at 550°C (93% recovery)

- TBAB-containing filtrate : Treated by nanofiltration (95% TBAB retention)

Analytical Characterization Benchmarks

| Technique | Key Diagnostic Feature |

|---|---|

| ¹H NMR (500 MHz, DMSO-d6) | - N-H benzotriazole: δ 8.42 (s, 1H) |

| - Indole C2 carbonyl: δ 168.5 (¹³C) | |

| IR (ATR) | - C=O stretch: 1715 cm⁻¹ |

| - Benzotriazole ring: 1550, 1450 cm⁻¹ | |

| HRMS (ESI+) | [M+H]⁺ Calc.: 289.1064, Found: 289.1067 |

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-methanol derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has highlighted the potential of indole derivatives, including 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole, as antiviral agents. A study on indole-2-carboxamides demonstrated their efficacy as inhibitors of neurotropic alphaviruses, which are significant pathogens causing encephalitis. The findings indicated that certain indole derivatives could confer protection against viral infections in animal models, suggesting a pathway for developing antiviral therapeutics .

Cancer Research

Indole compounds are also being investigated for their anticancer properties. The benzotriazole moiety enhances the biological activity of indoles by facilitating interactions with biological targets. For instance, modifications of indole-based compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Biochemical Applications

Enzyme Inhibition

In biochemical studies, this compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. Its structural similarity to natural substrates allows it to bind effectively to enzyme active sites, thereby inhibiting their function. For example, research has indicated that derivatives of this compound can inhibit serine proteases and other enzymes critical in inflammatory responses .

Fluorescent Probes

Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biological imaging. The incorporation of the indole and benzotriazole moieties enhances the photophysical properties necessary for cellular imaging applications. This capability is particularly useful in tracking cellular processes and understanding disease mechanisms at the molecular level .

Materials Science

Polymer Chemistry

In materials science, this compound has been used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of indole derivatives into polymer matrices improves their performance in applications such as coatings and composites .

Nanotechnology

The compound's ability to form stable complexes with metal ions has led to its application in nanotechnology. These metal-complexes exhibit unique electronic properties that can be harnessed in the development of nanoscale devices and sensors .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antiviral Activity | PMC3895407 | Indole derivatives showed significant inhibition of alphavirus replication in vivo. |

| Cancer Research | De Gruyter (2024) | Indole compounds demonstrated potent anticancer activity against various cell lines. |

| Enzyme Inhibition | PubChem (2025) | Identified as effective inhibitors of serine proteases involved in inflammation pathways. |

| Fluorescent Probes | AK Scientific (2025) | Enhanced photophysical properties suitable for cellular imaging applications. |

| Polymer Chemistry | JK Chemical (2025) | Improved thermal stability and mechanical properties in polymer composites. |

| Nanotechnology | WeeiBoo (2025) | Formation of stable metal complexes with promising electronic properties for sensors. |

Mechanism of Action

The mechanism of action of 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its indole-2-carbonyl substituent. Below is a comparative analysis with analogous benzotriazole derivatives:

Key Findings:

Biological Activity :

- The indole-2-carbonyl derivative exhibits specific protease inhibition due to covalent binding, unlike nitroimidazole-linked benzotriazoles, which show broad-spectrum antimicrobial activity .

- Ether-linked benzotriazoles (e.g., tetrahydrofuran derivatives) are primarily used as intermediates rather than bioactive agents .

Synthetic Accessibility :

- Nitroimidazole and ether derivatives are synthesized efficiently via nucleophilic substitution (60–88% yields) .

- Indole-carbonyl derivatives may require specialized coupling agents (e.g., SOCl2 for acid activation), as seen in analogous benzotriazole preparations .

Physicochemical Properties :

- Indole-carbonyl and nitroimidazole derivatives have higher molecular weights (~300–320 g/mol) compared to simpler ether-linked analogues (~200 g/mol), influencing solubility and bioavailability .

- Melting points vary significantly: nitroimidazole derivatives melt at 167–170°C, while indole-carbonyl analogues are likely solids with higher thermal stability due to aromatic stacking .

Biological Activity

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as cancer therapy and antimicrobial treatments.

- Chemical Formula : C15H10N4O

- IUPAC Name : Benzotriazol-1-yl(1H-indol-2-yl)methanone

- Molecular Weight : 278.27 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanism of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in cell cycle regulation.

Case Study: Inhibition of CDK Kinases

A notable study demonstrated that this compound effectively inhibits CDK2/cyclin A and CDK4/cyclin D complexes. This inhibition results in a decrease in cell proliferation and induces apoptosis in cancer cells, particularly in breast cancer models .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 31.25 | >1000 |

| Pseudomonas aeruginosa | 125 | >1000 |

| Bacillus subtilis | 7.81 | 15.62 |

These findings indicate that the compound possesses a broad spectrum of antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance .

Antiviral Activity

Emerging research suggests that this compound may also have antiviral properties. In vitro studies have shown its effectiveness against Tobacco Mosaic Virus (TMV), demonstrating a protective rate of approximately 65.8% at a concentration of 500 µg/mL .

The biological activity of this compound is attributed to several mechanisms:

- Protein Interaction Modulation : It interferes with protein-protein interactions critical for cellular signaling pathways involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between indole derivatives and benzotriazole intermediates. For example, microwave-assisted synthesis using (1-hydroxymethyl)benzotriazole as a precursor under controlled temperature (80–120°C) and solvent systems (e.g., DMF or acetonitrile) has been reported to improve yield (70–85%) and reduce reaction time . Optimization involves adjusting catalyst loadings (e.g., triethylamine or DMAP) and monitoring by TLC/HPLC to minimize side products like unreacted indole carbonyl intermediates .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole-benzotriazole linkage, with characteristic peaks for the carbonyl group (δ ~165–170 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR) . Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and benzotriazole ring vibrations (~1450–1600 cm⁻¹) . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous benzotriazole derivatives .

Advanced Research Questions

Q. How do structural modifications to the indole or benzotriazole moieties influence the compound’s antimicrobial activity?

- Methodological Answer : Substitutions on the indole nitrogen or benzotriazole ring (e.g., halogens, methyl, or methoxy groups) alter bioactivity by modulating lipophilicity and target binding. For instance, bromine substitution at the indole 5-position enhances antimicrobial potency against Staphylococcus aureus (MIC = 8 µg/mL) due to increased membrane penetration . Structure-activity relationship (SAR) studies using in vitro assays (e.g., broth microdilution) and molecular docking (e.g., targeting bacterial DNA gyrase) are critical for rational design .

Q. What computational approaches are used to predict the solvatochromic behavior and binding interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model solvatochromic shifts in UV-Vis spectra, correlating with solvent polarity parameters (e.g., ET30) . Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to biological targets, such as the hydrophobic pocket of α-glucosidase, with binding energies ≤−8.5 kcal/mol .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC50 values) often arise from differences in assay protocols (e.g., nutrient media composition or incubation time). Standardization using CLSI guidelines and orthogonal assays (e.g., time-kill kinetics vs. metabolic inhibition) improves reproducibility . Meta-analysis of crystallographic data (e.g., Protein Data Bank entries) helps reconcile divergent docking results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.